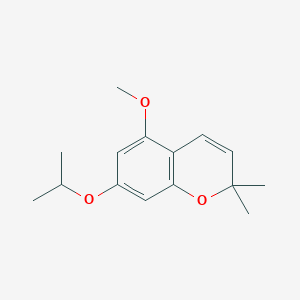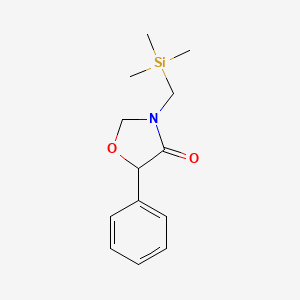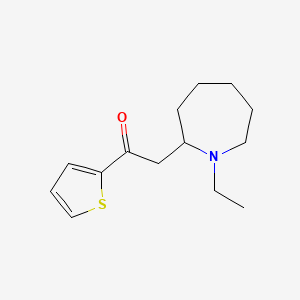
2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone is an organic compound that belongs to the class of azepanes and thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: Alkylation reactions are commonly used to introduce the ethyl group at the desired position.
Attachment of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylazepan-2-yl)-1-(thiophen-2-yl)ethanone
- 2-(1-Ethylazepan-2-yl)-1-(furan-2-yl)ethanone
- 2-(1-Ethylazepan-2-yl)-1-(pyridin-2-yl)ethanone
Uniqueness
2-(1-Ethylazepan-2-yl)-1-(thiophen-2-yl)ethanone is unique due to the specific combination of the azepane and thiophene rings, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H21NOS |
|---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
2-(1-ethylazepan-2-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C14H21NOS/c1-2-15-9-5-3-4-7-12(15)11-13(16)14-8-6-10-17-14/h6,8,10,12H,2-5,7,9,11H2,1H3 |
InChI Key |
STBIQZLGLGDTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCCC1CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)
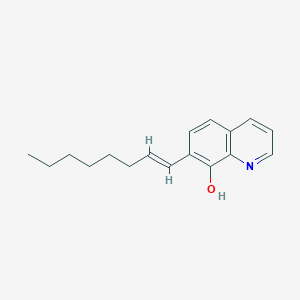
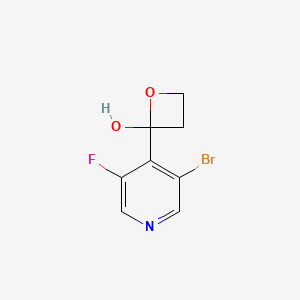

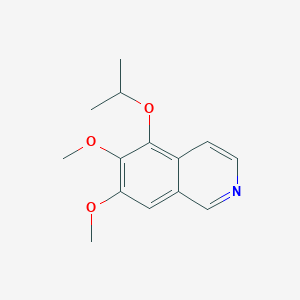

![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)




![7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol](/img/structure/B11862535.png)
